molecular formula C8H16N2O B13180382 (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol

(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol

Cat. No.: B13180382
M. Wt: 156.23 g/mol
InChI Key: WKNCLQLJVCTFLE-YUMQZZPRSA-N
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Description

(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and pharmacological properties. The presence of the cyclopropylamino group and the hydroxyl group in the piperidine ring makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol typically involves the following steps:

    Cyclopropylamine Addition: The starting material, a piperidine derivative, undergoes nucleophilic addition with cyclopropylamine under controlled conditions.

    Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclopropylamino group to a different amine.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: N-substituted piperidines.

Scientific Research Applications

Chemistry

(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on the central nervous system, cardiovascular system, or as an antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s chiral nature allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The cyclopropylamino group and the hydroxyl group play crucial roles in these interactions, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-(Cyclopropylamino)piperidine: Lacks the hydroxyl group, leading to different chemical and biological properties.

    (3S,4S)-3-(Cyclopropylamino)pyrrolidine: Contains a five-membered ring instead of a six-membered piperidine ring.

    (3S,4S)-3-(Cyclopropylamino)morpholine: Contains an oxygen atom in the ring, altering its reactivity and interactions.

Uniqueness

(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is unique due to the presence of both the cyclopropylamino group and the hydroxyl group in the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(3S,4S)-3-(cyclopropylamino)piperidin-4-ol

InChI

InChI=1S/C8H16N2O/c11-8-3-4-9-5-7(8)10-6-1-2-6/h6-11H,1-5H2/t7-,8-/m0/s1

InChI Key

WKNCLQLJVCTFLE-YUMQZZPRSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)NC2CC2

Canonical SMILES

C1CC1NC2CNCCC2O

Origin of Product

United States

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